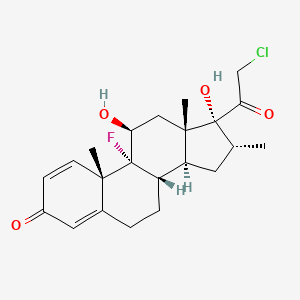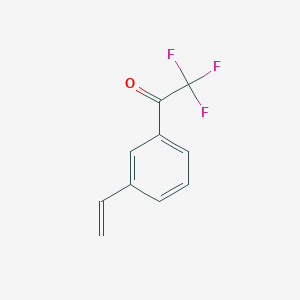
Aloenin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aloenin B is a naturally occurring compound isolated from the leaves and roots of Aloe species, particularly Aloe hijazensis . It is known for its neuroprotective activity against glutamate-induced neuronal death in HT22 cells . This compound belongs to the class of anthraquinone glycosides, which are characterized by the presence of an anthraquinone skeleton modified by the addition of a sugar molecule .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Aloenin B involves the extraction from Aloe species using various chromatographic techniques. High-performance liquid chromatography (HPLC) is commonly used for the quantitative determination and purification of this compound . The extraction process typically involves the use of solvents such as ethanol or methanol, followed by chromatographic separation to isolate the compound with high purity .
Industrial Production Methods: The yield and purity of this compound can be optimized by controlling the extraction conditions and using high-efficiency chromatographic techniques .
化学反応の分析
Types of Reactions: Aloenin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the anthraquinone skeleton and the glycosidic linkage .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve nucleophiles such as hydroxide ions or amines .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield anthraquinone derivatives, while reduction reactions can produce reduced forms of the glycoside .
科学的研究の応用
Aloenin B has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference compound for the study of anthraquinone glycosides . In biology, this compound is studied for its neuroprotective effects and potential therapeutic applications in neurodegenerative diseases . In medicine, it has shown inhibitory activities against various bacterial strains, including Bacillus cereus, Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Staphylococcus epidermidis, and Shigella sonnei . Additionally, this compound is explored for its potential use in the development of new antibacterial agents .
作用機序
The mechanism of action of Aloenin B involves its interaction with molecular targets and pathways associated with neuroprotection and antibacterial activity. In neuroprotection, this compound exerts its effects by inhibiting glutamate-induced neuronal death, possibly through the modulation of oxidative stress and apoptosis pathways . In antibacterial activity, this compound targets bacterial cell walls and membranes, disrupting their integrity and leading to cell death .
類似化合物との比較
Aloenin B is similar to other anthraquinone glycosides such as aloin A (barbaloin) and aloin B (isobarbaloin) . These compounds share a similar anthraquinone skeleton but differ in their glycosidic linkages and specific biological activities. This compound is unique in its potent neuroprotective and antibacterial properties, which distinguish it from other anthraquinone glycosides .
List of Similar Compounds:- Aloin A (Barbaloin)
- Aloin B (Isobarbaloin)
- Aloe emodin
- Chrysophanol
This compound stands out due to its specific neuroprotective and antibacterial activities, making it a valuable compound for further research and potential therapeutic applications.
特性
CAS番号 |
106533-41-9 |
|---|---|
分子式 |
C34H38O17 |
分子量 |
718.7 g/mol |
IUPAC名 |
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-(4-methoxy-6-oxopyran-2-yl)-3-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenoxy]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C34H38O17/c1-15-9-19(46-33-31(44)29(42)27(40)22(13-35)49-33)11-21(26(15)20-10-18(45-2)12-25(39)47-20)48-34-32(30(43)28(41)23(14-36)50-34)51-24(38)8-5-16-3-6-17(37)7-4-16/h3-12,22-23,27-37,40-44H,13-14H2,1-2H3/b8-5+/t22-,23-,27-,28-,29+,30+,31-,32-,33-,34-/m1/s1 |
InChIキー |
IZBGWXJOIXZDBF-WLFSTHIVSA-N |
異性体SMILES |
CC1=CC(=CC(=C1C2=CC(=CC(=O)O2)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)/C=C/C4=CC=C(C=C4)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
正規SMILES |
CC1=CC(=CC(=C1C2=CC(=CC(=O)O2)OC)OC3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O)OC5C(C(C(C(O5)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[3-(1,3-Dioxolan-2-yl)phenyl]indole](/img/structure/B14133614.png)
![2-[[5,6-dideuterio-3,4-bis(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-6-(difluoromethoxy)-1H-benzimidazole](/img/structure/B14133617.png)

![4,4'-[Butane-1,3-diylbis(oxy)]dibenzaldehyde](/img/structure/B14133623.png)

![Benzo[b]thiophen-3-amine,n-phenyl-](/img/structure/B14133643.png)



![Tert-butyl 2-amino-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B14133673.png)
![1-[2-(2-Thienyl)ethyl]-3-pyrrolidinemethanamine](/img/structure/B14133682.png)

